(环丙基甲基)肼

描述

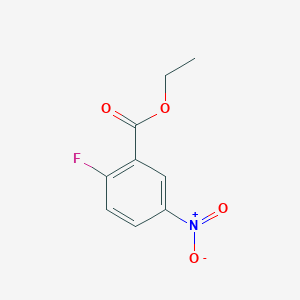

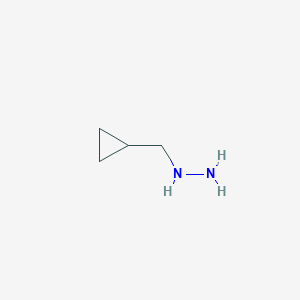

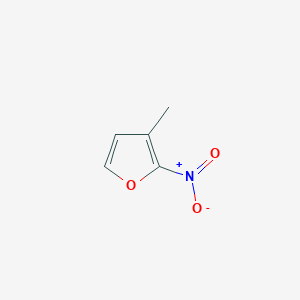

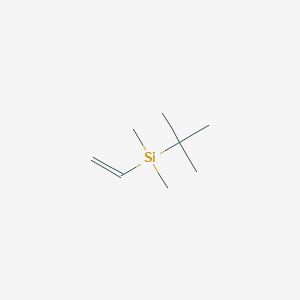

- (Cyclopropylmethyl)hydrazine is a nitrogen-containing heterocyclic compound with the molecular formula C₄H₁₀N₂ .

- It contains a pyrrole ring and a pyrazine ring in its structure.

- Compounds with this scaffold exhibit various biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory properties.

- Many pyrrolopyrazine derivatives have been isolated from plants, microbes, soil, marine life, and other sources.

Synthesis Analysis

- Various synthetic routes for pyrrolopyrazine derivatives include cyclization, ring annulation, cycloaddition, direct C-H arylation, and other methods.

- These derivatives are classified into three chemical categories based on the number of nitrogen atoms, indicating diverse biological activities.

Molecular Structure Analysis

- The structure of (Cyclopropylmethyl)hydrazine includes a pyrrole ring and a pyrazine ring .

- It contains 16 bonds , including 6 non-H bonds, 2 rotatable bonds, and 1 three-membered ring.

Chemical Reactions Analysis

- Hydrazine synthesis methods include N-N coupling reactions, electrophilic amination, and aza-Lossen rearrangement.

- These reactions allow the formation of hydrazines and related derivatives.

Physical And Chemical Properties Analysis

- Density: 1.0±0.1 g/cm³

- Boiling Point: 176.1±9.0 °C

- Flash Point: 66.1±22.3 °C

- Index of Refraction: 1.503

- Molar Refractivity: 25.7±0.3 cm³

科学研究应用

血管平滑肌松弛

- 肼衍生物,包括肼屈嗪,以其血管扩张活性而闻名。研究评估了它们对大鼠主动脉环中血管平滑肌松弛的影响及其在血压调节中的潜在作用 (Vidrio 等人,2003 年)。

表观基因组影响

- 肼屈嗪,一种肼衍生物,因其 DNA 去甲基化特性而受到研究。这些特性对于理解该药物对基因表达的影响很重要,特别是在癌症治疗中 (Arce 等人,2006 年)。

抗肿瘤效果

- 某些肼衍生物已被探索其增强癌症治疗中各种抗肿瘤药物有效性的潜力,表明了一种非直接的细胞毒性作用机制 (Gold,1975 年)。

肼中毒的多器官效应

- 已知肼会诱导肝毒性和神经毒性作用。研究其对肝脏、肾脏和脑组织的生化作用可以洞察其更广泛的生物学影响 (Garrod 等人,2005 年)。

生物成像应用

- 肼已用于开发用于生物和环境科学的近红外荧光探针,从而能够灵敏地检测和生物成像各种组织中的肼 (Zhang 等人,2015 年)。

抗恶病质剂

- 作为一种抗恶病质剂,硫酸肼已显示出中断恶性过程导致的能量消耗的潜力,影响癌症患者的葡萄糖耐受性、热量摄入和整体体重稳定 (Gold,1987 年)。

异烟肼引起的肝毒性

- 肼在异烟肼引起的肝毒性中的作用已得到探索,突出了了解药物相互作用及其对肝功能影响的重要性 (Tafazoli 等人,2008 年)。

安全和危害

- Handle with care and ensure adequate ventilation.

- Wear safety goggles and follow good industrial hygiene practices.

未来方向

- Further research on the structure-activity relationship (SAR) of pyrrolopyrazine derivatives is needed.

- These compounds hold potential for developing novel therapeutic agents.

属性

IUPAC Name |

cyclopropylmethylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2/c5-6-3-4-1-2-4/h4,6H,1-3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBFGFCAGFFHMPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CNN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20505567 | |

| Record name | (Cyclopropylmethyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20505567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

86.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Cyclopropylmethyl)hydrazine | |

CAS RN |

40487-93-2 | |

| Record name | (Cyclopropylmethyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20505567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Chloro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1590642.png)